molecular formula C10H8BFN2O2 B14081158 (2-(2-Fluorophenyl)pyrimidin-5-yl)boronic acid

(2-(2-Fluorophenyl)pyrimidin-5-yl)boronic acid

Cat. No.: B14081158
M. Wt: 217.99 g/mol
InChI Key: FEGATFWEUNVPEU-UHFFFAOYSA-N
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Description

(2-(2-Fluorophenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a fluorophenyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-Fluorophenyl)pyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-(2-Fluorophenyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include boronic esters, boronic anhydrides, and substituted pyrimidines .

Mechanism of Action

The mechanism of action of (2-(2-Fluorophenyl)pyrimidin-5-yl)boronic acid primarily involves its role as a reagent in chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and application.

Properties

Molecular Formula

C10H8BFN2O2

Molecular Weight

217.99 g/mol

IUPAC Name

[2-(2-fluorophenyl)pyrimidin-5-yl]boronic acid

InChI

InChI=1S/C10H8BFN2O2/c12-9-4-2-1-3-8(9)10-13-5-7(6-14-10)11(15)16/h1-6,15-16H

InChI Key

FEGATFWEUNVPEU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(N=C1)C2=CC=CC=C2F)(O)O

Origin of Product

United States

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